Xanomeline oxalate

Übersicht

Beschreibung

Xanomeline Oxalate is a small molecule muscarinic acetylcholine receptor agonist . It was first synthesized in a collaboration between Eli Lilly and Novo Nordisk as an investigational therapeutic being studied for the treatment of central nervous system disorders . Its pharmacological action is mediated primarily through stimulation of central nervous system muscarinic M1 and M4 receptor subtypes .

Synthesis Analysis

Xanomeline Oxalate was synthesized from pyridine-3-carboxaldehyde by addition, cyclization, substitution, methylation, reduction, and salt formation with an overall yield of 14.1% .Molecular Structure Analysis

The molecular formula of Xanomeline Oxalate is C16H25N3O5S . It has a molecular weight of 371.452 g/mol .Physical And Chemical Properties Analysis

Xanomeline Oxalate has a molecular weight of 371.5 g/mol . It has 2 hydrogen bond donors and 9 hydrogen bond acceptors .Wissenschaftliche Forschungsanwendungen

Xanomeline Oxalate: A Comprehensive Analysis of Scientific Research Applications

Alzheimer’s Disease Treatment: Xanomeline oxalate has been used experimentally to treat patients with Alzheimer’s disease, showing promise in improving cognitive symptoms. It acts as a selective muscarinic acetylcholine receptor agonist, which is believed to play a role in cognitive processing .

Schizophrenia Symptom Management: Studies have indicated that xanomeline can improve both positive and negative syndromes, as well as cognitive symptoms in patients with schizophrenia, offering a potential therapeutic option for managing this complex mental health condition .

Stroke and Neuroprotection: Research has shown that xanomeline can protect cortical neuronal cells from oxygen-glucose deprivation (OGD)-induced cell injury, which is relevant in the context of stroke. It achieves this by inhibiting apoptosis and reducing reactive oxygen species (ROS) levels, suggesting a neuroprotective role .

4. Muscarinic Acetylcholine Receptor (mAChR) Agonist Research Xanomeline oxalate serves as a tool in structure and function analysis of mAChRs due to its high affinity and selectivity. This is crucial for understanding receptor-ligand interactions and developing new therapeutic agents .

Pharmacokinetic Studies: The compound has been the subject of pharmacokinetic studies to understand its absorption, distribution, metabolism, and elimination, which are key factors in drug development and optimization .

Development of Hybrid Compounds: Xanomeline has been used in the synthesis of hybrid compounds that interact with multiple muscarinic receptor subtypes. This research could lead to the development of more effective drugs with fewer side effects .

Wirkmechanismus

Target of Action

Xanomeline Oxalate is a potent and selective muscarinic receptor agonist (SMRA) that primarily targets the muscarinic acetylcholine receptor family . It has a high affinity for the M1 and M4 muscarinic receptor subtypes . These receptors are expressed in areas important for dopamine and glutamate neural circuit regulation, such as the frontal cortex and dorsal and ventral striatum .

Mode of Action

Xanomeline Oxalate interacts with its targets by binding to the muscarinic acetylcholine receptors, particularly M1 and M4 . It acts as a functionally selective partial agonist at these receptors . This interaction leads to the stimulation of phosphoinositide hydrolysis in vivo .

Biochemical Pathways

The action of Xanomeline Oxalate affects key neurotransmitter circuits, including acetylcholine, dopamine, and glutamate . Its mechanism of action is hypothesized to be via rebalancing these key neurotransmitter circuits, which are disrupted in diseases like schizophrenia .

Pharmacokinetics

Xanomeline Oxalate’s physical chemical properties, including low molecular weight, lipophilicity, and absence of hydrogen bond donors, favor its entry into the brain with a high brain to plasma ratio . This suggests that it has good bioavailability.

Result of Action

The action of Xanomeline Oxalate leads to the regulation of key dopaminergic and glutamatergic circuits in the brain . This regulation is thought to be beneficial in patients suffering from neuropsychiatric and neurological diseases such as schizophrenia and Alzheimer’s disease . It has been shown to improve cognitive deficits and behavioral disturbances in these conditions .

Zukünftige Richtungen

Xanomeline has been found to protect cortical neuronal cells possibly through the inhibition of apoptosis after oxygen-glucose deprivation . It has also been found to restore endogenous nicotinic acetylcholine receptor signaling in mouse prefrontal cortex . These findings suggest potential future directions for the use of Xanomeline in treating neuropsychiatric and neurological diseases such as schizophrenia and Alzheimer’s disease .

Eigenschaften

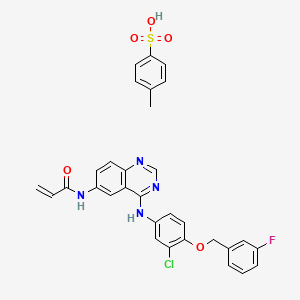

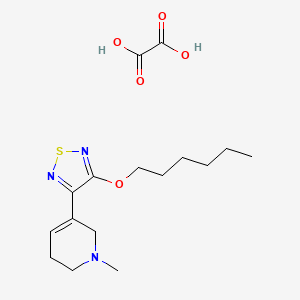

IUPAC Name |

3-hexoxy-4-(1-methyl-3,6-dihydro-2H-pyridin-5-yl)-1,2,5-thiadiazole;oxalic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23N3OS.C2H2O4/c1-3-4-5-6-10-18-14-13(15-19-16-14)12-8-7-9-17(2)11-12;3-1(4)2(5)6/h8H,3-7,9-11H2,1-2H3;(H,3,4)(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJOUESNWCLASJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

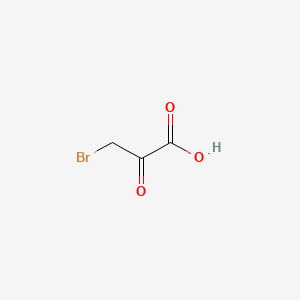

Canonical SMILES |

CCCCCCOC1=NSN=C1C2=CCCN(C2)C.C(=O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25N3O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90596482 | |

| Record name | Oxalic acid--5-[4-(hexyloxy)-1,2,5-thiadiazol-3-yl]-1-methyl-1,2,3,6-tetrahydropyridine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90596482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

371.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Xanomeline oxalate | |

CAS RN |

141064-23-5 | |

| Record name | Xanomeline oxalate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0141064235 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Oxalic acid--5-[4-(hexyloxy)-1,2,5-thiadiazol-3-yl]-1-methyl-1,2,3,6-tetrahydropyridine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90596482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | XANOMELINE OXALATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JF5A0PK3G5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

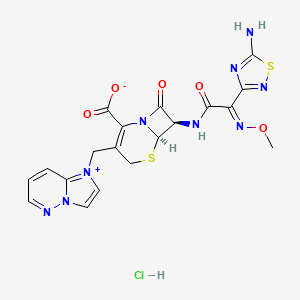

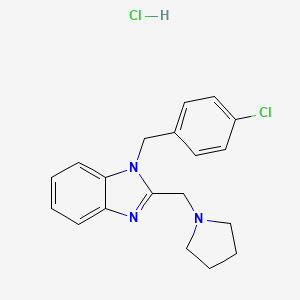

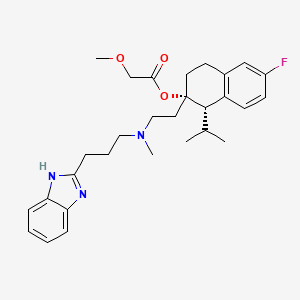

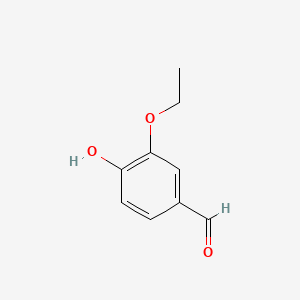

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.